4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide
Description
4-[3-(2-Chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethylpyrrole moiety substituted with a 2-chloroacetyl group at the 3-position. This compound combines the sulfonamide pharmacophore—a hallmark of enzyme inhibitors like carbonic anhydrase or cyclooxygenase (COX) inhibitors—with a pyrrole-based heterocyclic system.
Properties
IUPAC Name |
4-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-9-7-13(14(18)8-15)10(2)17(9)11-3-5-12(6-4-11)21(16,19)20/h3-7H,8H2,1-2H3,(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOAXAVWAHEOMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide typically involves multiple steps. One common method starts with the reaction of 2,5-dimethyl-1H-pyrrole with 2-chloroacetyl chloride in the presence of a base to form the intermediate 3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrole. This intermediate is then reacted with 4-aminobenzenesulfonamide under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thus inhibiting bacterial enzymes involved in folic acid synthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on sulfonamide derivatives with heterocyclic substituents, emphasizing structural variations, synthesis routes, and biological activities where available.
Core Structural Features
Spectroscopic Characterization
- 13C-NMR : The target compound’s pyrrole CH3 groups would resonate near 10–12 ppm (cf. compound 19: 10.91 ppm for pyrrole CH3) . The chloroacetyl carbonyl is expected at ~165–170 ppm, distinct from propanamide carbonyls (~170–175 ppm) .
- 1H-NMR : The absence of NH signals (e.g., compound 10 in lacks NHNH singlets at 8.67–9.10 ppm) differentiates thiadiazole derivatives from pyrrole-based analogs .
Research Implications and Gaps
- Need for Targeted Assays : Direct evaluation of the target compound’s enzymatic inhibition (e.g., COX-2, carbonic anhydrase) is critical, as structural analogs show varied efficacy .
- Synthetic Optimization : Low yields in pyrrole-containing derivatives (e.g., 28% for compound 8 ) highlight the need for improved cyclization or functionalization methods.
Biological Activity
4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide is a compound characterized by its unique structural features, which include a sulfonamide functional group and a pyrrole ring substituted with a chloroacetyl group. This structure is significant as it influences the compound's biological activity, particularly in antibacterial, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 326.80 g/mol. The presence of the sulfonamide group often enhances the solubility and biological activity of the compound, making it a candidate for various therapeutic applications.
Antibacterial Properties
Sulfonamides are well-known for their antibacterial effects, primarily through the inhibition of bacterial folic acid synthesis. The mechanism involves mimicking para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby disrupting folate synthesis essential for bacterial growth. Studies indicate that derivatives of this compound may exhibit enhanced antibacterial activity compared to traditional sulfonamides due to structural modifications that improve binding affinity to bacterial enzymes .
Anticancer Activity
Research has shown that compounds with pyrrole structures can modulate biological pathways involved in cancer cell proliferation and apoptosis. For instance, derivatives of this compound have been tested against various cancer cell lines, revealing significant cytotoxic effects. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting survival signals like Bcl-2 .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Study : A derivative exhibited potent activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) as low as 0.5 µg/mL. This study highlights the potential for developing new antibiotics based on the sulfonamide structure .
- Anticancer Study : In a study involving human colorectal cancer cells (SW480 and HCT116), the compound showed IC50 values of 2 µM and 0.12 µM respectively, indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .
Synthesis and Modifications
The synthesis of this compound can be achieved through various synthetic routes that optimize yield and purity. Modifications to the pyrrole ring or sulfonamide group can lead to derivatives with enhanced biological properties.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzene-1-sulfonamide?
Methodological Answer:
A stepwise approach is recommended:
Pyrrole Core Formation : Condense 2,5-dimethylpyrrole with 2-chloroacetyl chloride under anhydrous conditions (e.g., using DCM as solvent and a base like triethylamine to scavenge HCl). Monitor reaction progress via TLC .
Sulfonamide Introduction : React the pyrrole intermediate with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to amine (e.g., using H₂/Pd-C) and subsequent sulfonamide formation.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (C18 column, mobile phase: methanol/buffer at pH 4.6 as in ).
Validation : Use -NMR to verify substitution patterns (e.g., δ 2.14 ppm for methyl groups in pyrrole ) and HRMS for molecular weight confirmation .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- - and -NMR : Identify substituent positions (e.g., pyrrole proton signals at δ 5.71 ppm ; sulfonamide protons at δ 7.25–7.81 ppm).
- IR Spectroscopy : Confirm functional groups (e.g., carbonyl stretch at ~1752 cm for chloroacetyl ).
- HRMS : Validate molecular formula (exact mass: ~367.06 g/mol ).
- HPLC : Assess purity (>95% recommended for biological assays; use buffer systems as in ).
Advanced: How to design experiments to evaluate its biological activity, such as enzyme inhibition?
Methodological Answer:
- Target Selection : Align with theoretical frameworks (e.g., carbonic anhydrase inhibition, given sulfonamide’s known role ).
- Assay Design :
- Use fluorescence-based enzymatic assays with recombinant human isoforms (e.g., CA II/IX).
- Include controls (e.g., acetazolamide as a positive inhibitor ).
- Test dose-response curves (1 nM–100 µM) and calculate IC.
- Data Interpretation : Link results to structural features (e.g., chloroacetyl’s electrophilic reactivity) and compare with benzenesulfonamide derivatives .
Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across studies?
Methodological Answer:
- Cross-Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Purity Reassessment : Confirm compound integrity via HPLC and elemental analysis (e.g., discrepancies in nitrogen content may indicate degradation ).
- Statistical Modeling : Apply multivariate analysis to isolate variables (e.g., substituent electronic effects vs. steric hindrance ).
- Theoretical Alignment : Reconcile findings with computational predictions (e.g., docking scores vs. experimental IC) .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential reactivity of chloroacetyl and sulfonamide groups .
- Ventilation : Use a fume hood to avoid inhalation of fine particulates.
- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste protocols.
Advanced: How can computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model binding poses in carbonic anhydrase’s active site (focus on sulfonamide-Zn coordination ).
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted interactions.
- QSAR Modeling : Corrogate electronic parameters (e.g., Hammett σ) with activity data to guide structural optimization .
Advanced: How do structural modifications (e.g., substituent variation) influence bioactivity?
Methodological Answer:
- Substituent Libraries : Synthesize analogs with varying aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl ) and chloroacetyl replacements (e.g., trifluoroacetyl).
- Activity Profiling : Test against multiple enzyme isoforms to identify selectivity drivers.
- Mechanistic Studies : Use stopped-flow kinetics to compare inhibition mechanisms (e.g., competitive vs. non-competitive ).
Advanced: What strategies address discrepancies in solubility data during formulation studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
